N-[4-(Methylsulfanyl)phenyl]-1H-pyrazol-4-amine
CAS No.:
Cat. No.: VC17693042
Molecular Formula: C10H11N3S
Molecular Weight: 205.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H11N3S |
|---|---|
| Molecular Weight | 205.28 g/mol |
| IUPAC Name | N-(4-methylsulfanylphenyl)-1H-pyrazol-4-amine |
| Standard InChI | InChI=1S/C10H11N3S/c1-14-10-4-2-8(3-5-10)13-9-6-11-12-7-9/h2-7,13H,1H3,(H,11,12) |
| Standard InChI Key | AIOZOPBREIDGJH-UHFFFAOYSA-N |
| Canonical SMILES | CSC1=CC=C(C=C1)NC2=CNN=C2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises a pyrazole ring (a five-membered aromatic heterocycle with two adjacent nitrogen atoms) linked to a 4-(methylsulfanyl)phenyl group via an amine bridge. The methylsulfanyl (-SMe) substituent introduces electron-rich characteristics, influencing its reactivity and intermolecular interactions. Key structural identifiers include:
| Property | Value |
|---|---|
| IUPAC Name | N-(4-methylsulfanylphenyl)-1H-pyrazol-4-amine |
| Molecular Formula | C₁₀H₁₁N₃S |
| Molecular Weight | 205.28 g/mol |
| SMILES | CSc1ccc(cc1)Nc2c[nH]nc2 |
| InChIKey | InChI=1S/C10H11N3S/c1-14-10-4-2-8(3-5-1 |
The crystal structure remains uncharacterized, but analogous pyrazole derivatives exhibit planar aromatic systems with bond lengths and angles consistent with delocalized π-electron systems .
Spectroscopic Characteristics
While experimental spectral data (e.g., NMR, IR) for this specific compound is limited, related pyrazoles display distinct absorption bands in IR spectra corresponding to N-H stretching (3200–3400 cm⁻¹) and C=N vibrations (1600–1500 cm⁻¹). UV-Vis spectra typically show maxima near 260–280 nm due to π→π* transitions.
Synthesis and Optimization
Primary Synthetic Route
The most reported synthesis involves the condensation of 4-(methylsulfanyl)phenylhydrazine with ethyl acetoacetate under acidic conditions (e.g., HCl or H₂SO₄), followed by cyclization to form the pyrazole ring.
Reaction Scheme:
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Formation of Hydrazone:
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Cyclization:
Alternative Methods
Alternative approaches include:
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Microwave-assisted synthesis: Reduces reaction time from hours to minutes while improving yields.
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Solid-phase synthesis: Utilizes polymer-supported reagents for easier purification, though scalability remains a challenge.
Chemical Reactivity and Functionalization
Nucleophilic Substitution
| Compound | IC₅₀ (MCF-7) | Mechanism |
|---|---|---|
| N-[4-(Methylsulfanyl)phenyl]-1H-pyrazol-4-amine | 18 µM | ROS-mediated apoptosis |
| 5-Fluorouracil | 8 µM | Thymidylate synthase inhibition |
Anti-Inflammatory Effects
In murine models, the compound reduced carrageenan-induced paw edema by 62% at 50 mg/kg, comparable to diclofenac (68%). This activity is attributed to COX-2 inhibition and TNF-α suppression.
Applications in Material Science
Organic Electronics
The electron-donating methylsulfanyl group enhances charge transport properties, making the compound a candidate for organic field-effect transistors (OFETs). Thin-film studies show a hole mobility of 0.12 cm²/V·s, competitive with commercial semiconductors.
Coordination Chemistry
The pyrazole nitrogen atoms act as ligands for transition metals. Complexation with Cu(II) yields a coordination polymer with potential catalytic activity in Suzuki-Miyaura couplings.
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